Cas no 1803898-73-8 (5-Bromo-2-chloro-6-cyano-1H-benzimidazole)

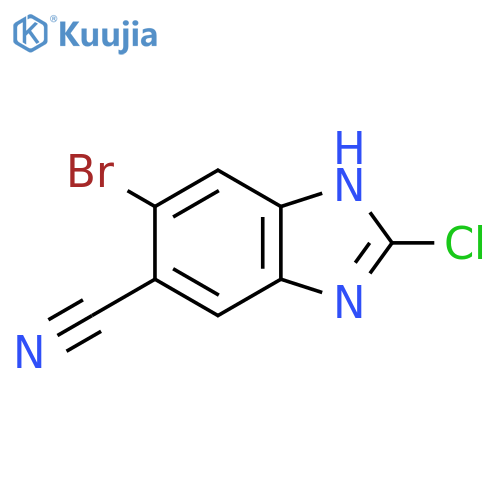

1803898-73-8 structure

商品名:5-Bromo-2-chloro-6-cyano-1H-benzimidazole

CAS番号:1803898-73-8

MF:C8H3BrClN3

メガワット:256.486519098282

CID:4824136

5-Bromo-2-chloro-6-cyano-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-chloro-6-cyano-1H-benzimidazole

-

- インチ: 1S/C8H3BrClN3/c9-5-2-7-6(1-4(5)3-11)12-8(10)13-7/h1-2H,(H,12,13)

- InChIKey: YXYRUJRPQVKXJU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=CC2=C(C=1)NC(=N2)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 52.5

5-Bromo-2-chloro-6-cyano-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061007390-1g |

5-Bromo-2-chloro-6-cyano-1H-benzimidazole |

1803898-73-8 | 98% | 1g |

$13,902.53 | 2022-04-02 | |

| Alichem | A061007390-500mg |

5-Bromo-2-chloro-6-cyano-1H-benzimidazole |

1803898-73-8 | 98% | 500mg |

$8,726.20 | 2022-04-02 | |

| Alichem | A061007390-250mg |

5-Bromo-2-chloro-6-cyano-1H-benzimidazole |

1803898-73-8 | 98% | 250mg |

$5,666.07 | 2022-04-02 |

5-Bromo-2-chloro-6-cyano-1H-benzimidazole 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1803898-73-8 (5-Bromo-2-chloro-6-cyano-1H-benzimidazole) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量